

Physicochemical Properties of 3-Iodopyridine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodopyridine-4-carbonitrile**

Cat. No.: **B089190**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Iodopyridine-4-carbonitrile** (CAS No: 10386-28-4), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its characterization. The information is structured to support researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Chemical Identity and Structure

3-Iodopyridine-4-carbonitrile, also known as 3-iodoisonicotinonitrile, is a substituted pyridine derivative. The presence of an iodine atom and a nitrile group on the pyridine ring makes it a versatile intermediate for introducing the 4-cyano-3-pyridyl moiety through various cross-coupling reactions.

Identifier	Value
IUPAC Name	3-iodopyridine-4-carbonitrile
CAS Number	10386-28-4 [1] [2]
Molecular Formula	C ₆ H ₃ IN ₂ [1] [2] [3]
Molecular Weight	230.01 g/mol [1]
Canonical SMILES	C1=CN=CC(=C1C#N)I [3]
InChIKey	KMFIQUYSWTUCGD-UHFFFAOYSA-N [3]

Physicochemical Properties

The following tables summarize the key experimental and predicted physicochemical properties of **3-Iodopyridine-4-carbonitrile**. These parameters are critical for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

Physical and Chemical Properties

Property	Value	Data Type
Melting Point	119 - 122 °C [2]	Experimental
Boiling Point	Data not available	-
pKa	-0.15 ± 0.18	Predicted
logP (XlogP)	1.2 [3]	Predicted

Stability and Storage

Property	Recommendation
Sensitivity	Light Sensitive [2]
Storage Conditions	Store sealed in a dry, dark environment at room temperature. [1]

Experimental Protocols

This section details generalized, standard laboratory protocols for the experimental determination of the key physicochemical properties listed above. These methods are broadly applicable to solid organic compounds like **3-Iodopyridine-4-carbonitrile**.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Place a small amount of dry **3-Iodopyridine-4-carbonitrile** powder on a clean, dry surface. Gently crush the solid into a fine powder using a spatula or mortar and pestle.
- Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is sufficient.[\[1\]](#)
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set an initial rapid heating rate to quickly determine an approximate melting temperature.
 - Allow the apparatus to cool below this approximate temperature.

- Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is reported as $T_1 - T_2$.[\[1\]](#)

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.[\[4\]](#)

Apparatus:

- Calibrated pH meter and electrode
- Automatic titrator or manual burette
- Magnetic stirrer and stir bar
- Reaction vessel
- Standardized 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

- Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[\[2\]](#)
- Sample Preparation: Accurately weigh and dissolve a sample of **3-Iodopyridine-4-carbonitrile** in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). The final concentration should be at least 10^{-4} M to ensure a detectable change in the titration curve.[\[2\]\[4\]](#)
- Titration:
 - Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.

- Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[2]
- Begin titration by adding small, precise increments of the titrant (acid or base).
- Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the titration curve, often corresponding to the pH at the half-equivalence point or by analyzing the inflection point of the curve.[2][5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Apparatus:

- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

- Sample Preparation: Add an excess amount of solid **3-Iodopyridine-4-carbonitrile** to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.[6]
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

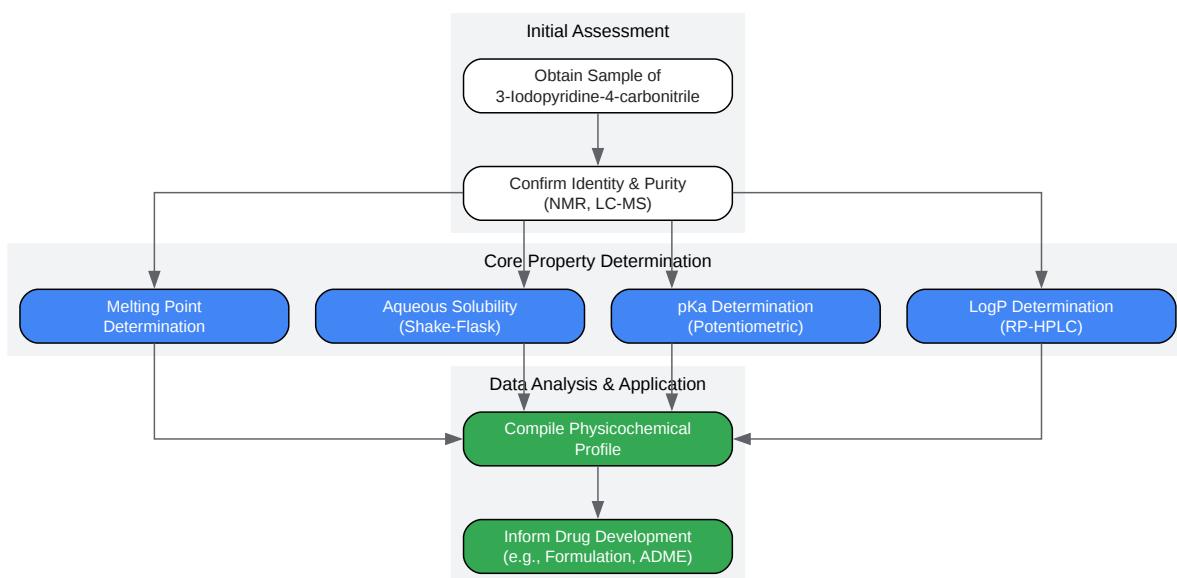
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.
- Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry. The resulting concentration is the equilibrium solubility.

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable indirect method for its determination.[\[7\]](#)

Apparatus:

- RP-HPLC system with a UV detector (e.g., HDR-DAD)[\[8\]](#)
- C18 analytical column
- Reference compounds with known LogP values
- Mobile phase (e.g., methanol/water or acetonitrile/water)


Procedure:

- Calibration:
 - Prepare solutions of several reference compounds with known LogP values that span the expected range of the analyte.
 - Inject each reference compound onto the C18 column and record its retention time (t_R).
 - Calculate the retention factor (k') for each standard.
 - Create a calibration curve by plotting the known LogP values of the standards against their calculated $\log k'$ values.[\[9\]](#)

- Sample Analysis:
 - Prepare a solution of **3-Iodopyridine-4-carbonitrile** in the mobile phase.
 - Inject the sample onto the same column under identical conditions and determine its retention time.
 - Calculate the log k' for **3-Iodopyridine-4-carbonitrile**.
- LogP Calculation: Using the linear regression equation from the calibration curve, interpolate the LogP value for **3-Iodopyridine-4-carbonitrile** from its measured log k' value.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical intermediate like **3-Iodopyridine-4-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/chemistry/weak-acids-and-bases/)
- 2. [creative-bioarray.com \[creative-bioarray.com\]](https://www.creative-bioarray.com/)
- 3. [lifechemicals.com \[lifechemicals.com\]](https://www.lifechemicals.com/)
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [\[ecetoc.org\]](https://www.ecetoc.org/)
- 5. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [\[study.com\]](https://www.study.com/academy/calculate-pka-from-half-equivalence-point.html)
- 6. [lup.lub.lu.se \[lup.lub.lu.se\]](https://lup.lub.lu.se/lu.se/record/1700000000000000000)
- 7. [encyclopedia.pub \[encyclopedia.pub\]](https://encyclopedia.pub/)
- 8. [agilent.com \[agilent.com\]](https://www.agilent.com/)
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/)
- To cite this document: BenchChem. [Physicochemical Properties of 3-Iodopyridine-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089190#physicochemical-properties-of-3-iodopyridine-4-carbonitrile\]](https://www.benchchem.com/product/b089190#physicochemical-properties-of-3-iodopyridine-4-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com